molecular formula C7H7N3O2 B1531241 2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one CAS No. 959238-51-8

2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one

Cat. No.: B1531241
CAS No.: 959238-51-8
M. Wt: 165.15 g/mol
InChI Key: AXSUVXXGOZEMQW-UHFFFAOYSA-N
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Description

2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one is a heterocyclic compound . It is a solid substance .


Synthesis Analysis

The synthesis of oxazolopyrimidines, including this compound, has been reviewed in recent literature . The two main approaches include the synthesis via cyclization of pyrimidine derivatives resulting in the fused oxazole ring or by condensation of oxazole derivatives leading to fused pyrimidine rings .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H7N3O2 .


Physical and Chemical Properties Analysis

This compound is a solid substance . Its empirical formula is C7H7N3O2 .

Scientific Research Applications

Synthesis and Biological Activities

The chemical compound 2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one and its derivatives have been explored extensively in the field of synthetic organic chemistry and medicinal research. These compounds exhibit a wide range of biological and antitumor activities, making them significant for scientific research.

  • Antitumor Activity

    A series of 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives were synthesized and evaluated for their inhibition ability against FGFR1 and cytotoxicity against various cancer cell lines. Several compounds demonstrated good to excellent potency, highlighting their potential as agents for treating FGFR1-mediated cancers (Ye et al., 2015).

  • Chemical Synthesis and Structural Studies

    Research into pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives reveals the structural versatility and synthetic accessibility of these compounds. Such studies contribute to the understanding of heterocyclic chemistry and offer potential pathways for developing new chemical entities with therapeutic applications (Hassneen & Abdallah, 2003).

  • Supramolecular Chemistry

    The binding behavior of 4,6-dimethyl-1,2,3-triazolo[4,5-d]-pyrimidin-5,7-dionato in supramolecular chemistry highlights its potential for creating novel materials and understanding metal-ligand interactions. Such research aids in the development of materials with specific magnetic, optical, or catalytic properties (Maldonado et al., 2009).

Therapeutic Research

  • Ricin Inhibition

    Studies on oxazolo[5,4-d]pyrimidines, considering them as 9-oxa-purine analogs, have shown that certain derivatives can inhibit ricin, a potent toxin. This research opens avenues for developing antidotes or protective agents against biological toxins (Mandal et al., 2008).

  • Herbicidal and Fungicidal Activities

    The synthesis and evaluation of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetohydrazone derivatives have shown promise in agricultural applications, exhibiting good herbicidal and fungicidal activities. This research contributes to the development of new agrochemicals (Long De, 2006).

  • Antimicrobial Activities

    The exploration of new heterocyclic compounds, such as oxazolo[3,2-a]thieno[3,2-d]-pyrimidine derivatives, has shown potent anti-gastric secretion activity, which could lead to new treatments for gastrointestinal disorders. Additionally, these compounds' antimicrobial properties suggest their potential in combating infectious diseases (Fukumi et al., 1989).

Safety and Hazards

The safety data sheet for 2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one indicates that it is classified as Acute Tox. 4 Oral . This suggests that it may be harmful if swallowed.

Biochemical Analysis

Biochemical Properties

2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for cell cycle regulation . The interaction between this compound and CDK2 involves binding to the active site of the enzyme, inhibiting its activity and thus affecting cell proliferation .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce apoptosis in cancer cell lines such as MCF-7, HCT-116, and HepG-2 by altering cell cycle progression and promoting cell death . Additionally, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the active site of CDK2, it inhibits the enzyme’s activity, leading to cell cycle arrest and apoptosis . This compound also interacts with other proteins involved in cell signaling pathways, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for prolonged observation of its effects on cells . Degradation over time can lead to reduced efficacy and altered cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects by inhibiting CDK2 and inducing apoptosis in cancer cells . At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues and organs . Threshold effects have been observed, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It affects metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism . These interactions can influence the overall metabolic state of cells and contribute to the compound’s biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for optimizing its therapeutic potential and minimizing adverse effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it exerts its effects . This localization is crucial for understanding its mechanism of action and optimizing its use in biochemical research .

Properties

IUPAC Name

2,5-dimethyl-6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-3-8-6(11)5-7(9-3)12-4(2)10-5/h1-2H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSUVXXGOZEMQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1)N=C(O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650937
Record name 2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-51-8
Record name 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959238-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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